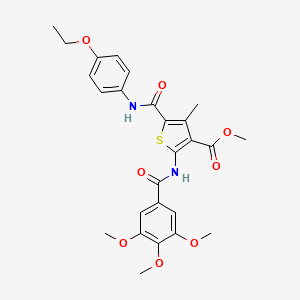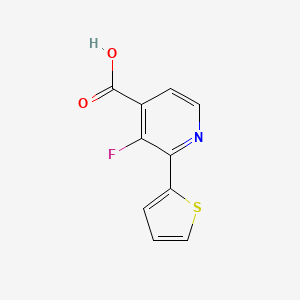![molecular formula C10H11NO2 B12066957 Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI)](/img/structure/B12066957.png)
Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI) is a chemical compound with the molecular formula C10H11NO2 and a molar mass of 177.19984 g/mol . This compound is characterized by the presence of a benzene ring substituted with an isocyanatoethyl group and a methoxy group. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI) involves several steps. One common method includes the reaction of 4-methoxybenzyl alcohol with phosgene to form 4-methoxybenzyl chloroformate. This intermediate is then reacted with (S)-1-phenylethylamine to yield the desired product . Industrial production methods may vary, but they generally involve similar reaction pathways with optimized conditions for large-scale synthesis.
Analyse Des Réactions Chimiques
Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI) involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, including the modification of surfaces and the synthesis of bioactive compounds .
Comparaison Avec Des Composés Similaires
Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI) can be compared with similar compounds such as:
Benzene, 1-isocyanato-4-methoxy-: This compound lacks the ethyl group, making it less complex.
Benzene, 1-[(1S)-1-isothiocyanatoethyl]-4-methoxy-: This compound has a sulfur atom in place of the oxygen atom in the isocyanate group, leading to different reactivity and applications.
The uniqueness of Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI) lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
1-(1-isocyanatoethyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H11NO2/c1-8(11-7-12)9-3-5-10(13-2)6-4-9/h3-6,8H,1-2H3 |
Clé InChI |
WTNKKJUXEYSETC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)OC)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide](/img/structure/B12066875.png)


![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one](/img/structure/B12066891.png)

![(2R)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12066894.png)




![3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole](/img/structure/B12066924.png)


![Propanamide, 3-[[(heptadecafluorooctyl)sulfonyl]methylamino]-](/img/structure/B12066933.png)
